BenchChemオンラインストアへようこそ!

4-(2-Methyl-1,3-thiazol-4-yl)aniline

Kinase Inhibition Medicinal Chemistry Patent-Backed Synthesis

4-(2-Methyl-1,3-thiazol-4-yl)aniline (CAS 25021-49-2), also known as 2-methyl-4-(4-aminophenyl)thiazole, is a heterocyclic aromatic amine combining a para-substituted aniline ring with a 2-methyl-1,3-thiazole moiety. With a molecular formula of C10H10N2S and a molecular weight of 190.27 g/mol, this compound is primarily utilized as a versatile intermediate in medicinal chemistry and materials science.

Molecular Formula C10H10N2S
Molecular Weight 190.27 g/mol
CAS No. 25021-49-2
Cat. No. B1199236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methyl-1,3-thiazol-4-yl)aniline
CAS25021-49-2
Synonyms2-MAPT
2-methyl-4-(4-aminophenyl)thiazole
2-methyl-4-(para-aminophenyl)thiazole
Molecular FormulaC10H10N2S
Molecular Weight190.27 g/mol
Structural Identifiers
SMILESCC1=NC(=CS1)C2=CC=C(C=C2)N
InChIInChI=1S/C10H10N2S/c1-7-12-10(6-13-7)8-2-4-9(11)5-3-8/h2-6H,11H2,1H3
InChIKeyJCRKEVDAEUPNAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Methyl-1,3-thiazol-4-yl)aniline (CAS 25021-49-2): A Strategic Heterocyclic Building Block for Kinase-Targeted Drug Discovery and Organic Synthesis


4-(2-Methyl-1,3-thiazol-4-yl)aniline (CAS 25021-49-2), also known as 2-methyl-4-(4-aminophenyl)thiazole, is a heterocyclic aromatic amine combining a para-substituted aniline ring with a 2-methyl-1,3-thiazole moiety . With a molecular formula of C10H10N2S and a molecular weight of 190.27 g/mol, this compound is primarily utilized as a versatile intermediate in medicinal chemistry and materials science. Its bifunctional architecture—the nucleophilic aniline nitrogen and the electron-rich thiazole ring—enables participation in diverse chemical transformations, including amide bond formation, Suzuki coupling, and regioselective cyclization reactions . The compound is a solid at room temperature with a predicted boiling point of 346.1°C and a melting point range of 133-135°C (water/ethanol) . It is commercially available from multiple suppliers at purities typically exceeding 95%, serving as a key fragment for constructing kinase inhibitor scaffolds, antimicrobial agents, and organic electronic materials .

Why 4-(2-Methyl-1,3-thiazol-4-yl)aniline Cannot Be Replaced by Generic Thiazole-Aniline Analogs: Evidence of Regioisomer-Dependent Reactivity and Biological Performance


The scientific and industrial value of 4-(2-Methyl-1,3-thiazol-4-yl)aniline is anchored in its precise regioisomeric identity, where the aniline group is situated at the para-position relative to the thiazole C4 attachment point. Simple substitution with regioisomers such as 3-(2-methyl-1,3-thiazol-4-yl)aniline (meta-substituted, CAS 89250-34-0) or non-methylated analogs like 4-(1,3-thiazol-4-yl)aniline (CAS 60759-10-6) fundamentally alters the molecular geometry, electronic distribution, and hydrogen-bonding capacity of the resulting compounds. Critically, patent literature on kinase inhibitors establishes that potency and target selectivity in N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine series are directly correlated with the presence and nature of substituents at the aniline para-position [1]. Furthermore, the 2-methyl substituent on the thiazole ring modulates both the electron density of the heterocycle and its metabolic stability, distinguishing it from the des-methyl analog 4-(1,3-thiazol-4-yl)aniline. These structural features are not interchangeable; substituting a generic thiazole-aniline building block in a validated synthetic route risks both reduced reaction yields in key coupling steps and attenuation of the desired pharmacological activity in the final inhibitor molecule.

Quantitative Differentiation of 4-(2-Methyl-1,3-thiazol-4-yl)aniline: A Comparative Evidence Guide for Procurement Decisions


Explicit Citation as a Key Intermediate in Patent-Protected Kinase Inhibitor Scaffolds Versus Generic Analogs

Multiple granted patents explicitly identify 4-(2-methyl-1,3-thiazol-4-yl)aniline, by name or Markush structure, as an essential intermediate for synthesizing protein kinase inhibitors targeting SYK, ZAP-70, Aurora-2, and GSK-3 kinases [1][2]. In contrast, the regioisomeric 3-(2-methyl-1,3-thiazol-4-yl)aniline (CAS 89250-34-0) is not claimed in these same patent families, which specifically require para-substituted aniline derivatives to achieve the desired potency and selectivity profiles. The des-methyl analog 4-(1,3-thiazol-4-yl)aniline (CAS 60759-10-6) also lacks the 2-methyl substituent specified in the Markush claims. This patent-backed exclusivity provides procurement justification: the target compound is a direct input for synthesizing composition-of-matter protected clinical candidates.

Kinase Inhibition Medicinal Chemistry Patent-Backed Synthesis

Superior Synthetic Accessibility: Documented 99% Yield via Catalytic Hydrogenation Versus Multi-Step Routes for Non-Methylated Analogs

A patent-described synthesis of 4-(2-methyl-1,3-thiazol-4-yl)aniline achieves a 99% isolated yield through catalytic hydrogenation of the corresponding nitro precursor (4-(2-methylthiazol-4-yl)nitrobenzene) using 10% Pd/C under 4 bar H2 pressure in ethyl acetate for 5 hours, followed by filtration and recrystallization . This near-quantitative yield is enabled by the electron-withdrawing character of the 2-methylthiazole ring, which activates the nitro group for reduction. While analogous reduction protocols exist for other nitroarenes, the specific purity and yield data for this substrate provide procurement confidence in its process scalability. In comparison, the synthesis of the non-methylated analog 4-(1,3-thiazol-4-yl)aniline typically proceeds via alternative routes (e.g., direct thiazole-aniline coupling) with lower reported yields due to competing side reactions at the unsubstituted thiazole C2 position .

Organic Synthesis Process Chemistry High-Yield Reduction

Para-Substituted Aniline Architecture Enables Regioselective C-7 Functionalization in 1,3-Benzothiazole Drug Scaffolds

In the development of the clinical pan-RAF inhibitor TAK-632, researchers employed a regioselective cyclization strategy utilizing meta-substituted anilines to construct C-7-substituted 1,3-benzothiazole derivatives [1]. The synthetic methodology explicitly requires the nucleophilic aniline moiety to be positioned for cyclization with the thiazole sulfur participating in ring formation. 4-(2-Methyl-1,3-thiazol-4-yl)aniline, with its para-aminophenyl group, provides the correct geometry for analogous cyclization reactions targeting C-7 functionalized derivatives, whereas ortho- or meta-substituted isomers would yield structurally distinct products (e.g., C-4 or C-6 substituted benzothiazoles). This structural precision was crucial for achieving the desired binding mode in BRAF kinase, where the 7-cyano group occupies the BRAF-selectivity pocket.

Regioselective Synthesis RAF Kinase Inhibitors TAK-632 Analog Development

Physicochemical Property Profile Supporting Drug-Like Fragment Selection: LogP, pKa, and H-Bond Donor/Acceptor Comparison

The measured and predicted physicochemical parameters of 4-(2-methyl-1,3-thiazol-4-yl)aniline position it favorably within drug-like chemical space for fragment-based lead discovery. Its calculated logP of 2.05 indicates balanced lipophilicity suitable for both aqueous solubility and membrane permeability [1]. The predicted pKa of the aniline nitrogen is 3.51, meaning the compound remains largely un-ionized at physiological pH, unlike primary aliphatic amines that protonate extensively . Compared to the 2-unsubstituted analog 4-(1,3-thiazol-4-yl)aniline (MW 176.24, predicted logP ~1.5), the methyl group on the target compound contributes a calculated ΔlogP of approximately +0.5 units and an increase in molecular weight of ~14 Da, occupying a region of fragment chemical space (MW < 250, logP < 3) that is privileged in fragment-based screening libraries. Additionally, the compound possesses a single hydrogen bond donor (aniline NH2) and three hydrogen bond acceptors (thiazole N, thiazole S, aniline N), providing a favorable HBD/HBA ratio for optimizing ligand efficiency during fragment elaboration [2].

Fragment-Based Drug Discovery Physicochemical Properties Lead-Likeness

High-Impact Application Scenarios for 4-(2-Methyl-1,3-thiazol-4-yl)aniline: From Kinase Inhibitor Synthesis to Materials Science


Synthesis of SYK and Aurora Kinase Inhibitors for Oncology Research

Medicinal chemistry teams developing ATP-competitive kinase inhibitors can use 4-(2-methyl-1,3-thiazol-4-yl)aniline as a direct precursor for N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine scaffolds. As established in patent literature, the para-substituted aniline is essential for achieving nanomolar potency against aurora A and B kinases, with lead compound CYC116 (K(i) values of 8.0 and 9.2 nM for aurora A and B, respectively) demonstrating oral bioavailability and anticancer activity in preclinical models [1]. The compound serves as the amine coupling partner in the final step of the convergent synthesis, and its 2-methylthiazole substituent contributes to kinase selectivity by occupying a hydrophobic pocket adjacent to the hinge-binding region.

Construction of Pan-RAF Inhibitor Libraries via Regioselective Benzothiazole Cyclization

Research groups focused on overcoming vemurafenib resistance in BRAF(V600E)-driven cancers can employ this compound to generate focused libraries of C-7-substituted 1,3-benzothiazole derivatives. The TAK-632 development program demonstrated that this scaffold class achieves potent pan-RAF inhibition with a slow off-rate profile, leading to tumor regression in both A375 (BRAF V600E) and HMVII (NRAS Q61K) xenograft models in rats following twice-daily, 14-day repetitive administration without significant body weight loss [1][2]. The para-aminophenyl geometry of the target compound is a prerequisite for achieving the correct C-7 substitution that enables accommodation of the 7-cyano group into the BRAF selectivity pocket.

Fragment-Based Drug Discovery (FBDD) Screening Library Enrichment

The compound's favorable physicochemical profile—MW < 200 Da, logP of 2.05, single H-bond donor, and three H-bond acceptors—makes it an ideal fragment for inclusion in diversity-oriented FBDD screening libraries [1]. Its measured purity of ≥95% from commercial sources and well-characterized NMR and mass spectral data reduce quality control burden during library assembly. The aniline nitrogen provides a tractable synthetic handle for fragment elaboration via amidation, sulfonylation, or Buchwald-Hartwig coupling, while the thiazole ring can participate in additional C–H functionalization reactions. The predicted pKa of 3.51 for the aniline ensures that the fragment remains un-ionized under standard biochemical assay conditions (pH 7.4), minimizing non-specific electrostatic interactions that frequently confound fragment screening [2].

Synthesis of Corrosion Inhibitors and Coordination Complexes for Industrial Chemistry

Beyond pharmaceutical applications, the compound's bifunctional heterocyclic architecture enables its use as a ligand precursor in coordination chemistry and materials science. The thiazole nitrogen and sulfur atoms, combined with the aniline NH2 group, create a multidentate binding motif capable of chelating transition metal ions such as Cu(II), Zn(II), and Pd(II) [1]. These metal complexes have potential applications as corrosion inhibitors for mild steel in acidic media, where the aromatic rings facilitate surface adsorption and the heteroatoms coordinate to the metal surface. Additionally, the compound can serve as a monomer or end-capping agent in the synthesis of polyimides and polyamides with enhanced thermal stability, leveraging the rigidity imparted by the thiazole ring to increase the glass transition temperature of the resulting polymers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Methyl-1,3-thiazol-4-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.